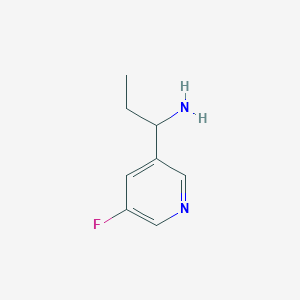

1-(5-Fluoro-pyridin-3-yl)-propylamine

Übersicht

Beschreibung

“1-(5-Fluoro-pyridin-3-yl)-propylamine” is a fluorinated pyridine derivative. Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties, which are largely due to the presence of a strong electron-withdrawing substituent in the aromatic ring .

Synthesis Analysis

The synthesis of fluorinated pyridines has been a subject of interest for many researchers. The methods of synthesis include the Umemoto reaction and the Balts-Schiemann reaction . A high yield method for the preparation of substituted 3-fluoropyridines using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of compounds possessing herbicidal activity .

Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases .

Chemical Reactions Analysis

The chemistry of the pyridine ring has been enriched by the development of many significant transformations. These reactions include addition, addition-elimination, elimination-addition, and ring-opening, as well as proton-abstraction reactions followed by nucleophilic substitution .

Physical and Chemical Properties Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . More specific physical and chemical properties of “this compound” can be found in chemical databases .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

- A study focused on the N-arylation of 3-alkoxypyrazoles, including the use of 2-fluoropyridine-based arylation, investigated the preparation of libraries of new chemical entities derived from 3-alkoxypyrazoles. This research highlighted the chemical transformations and synthetic routes for generating isomers and derivatives, showcasing the compound's versatility in chemical synthesis (Guillou et al., 2010).

Application in Drug Development

- Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including those structurally related to "1-(5-Fluoro-pyridin-3-yl)-propylamine," has demonstrated significant biological effects in experimental models of diseases. One study synthesized new nortopsentin analogues, highlighting their potential as cyclin-dependent kinase 1 inhibitors and their effectiveness in reducing cell proliferation and inducing apoptosis in disease models (Carbone et al., 2013).

Environmental and Material Science

- A study on the synthesis of thieno[3,2-b]pyridine derivatives explored the use of palladium-catalyzed couplings and intramolecular cyclizations. This research not only advances the understanding of chemical synthesis techniques but also contributes to the development of materials and molecules with potential applications in various fields, including environmental science (Calhelha & Queiroz, 2010).

Analytical Chemistry and Sensing

- The development of fluorescence "turn on" chemo-sensing based on salicylaldehyde-based hydrazones for Al3+ detection in living cells showcases the application of pyridine derivatives in analytical chemistry. Such compounds provide a basis for developing sensitive and selective sensors for metal ions, which are crucial for biological research and environmental monitoring (Rahman et al., 2017).

Coordination Chemistry

- The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been extensively studied, with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes exhibiting unique thermal and photochemical spin-state transitions. These investigations underscore the compound's utility in developing advanced materials and chemical sensors (Halcrow, 2005).

Biotransformation and Metabolism

- The metabolic biotransformation of novel oxazolidinone antibacterial drugs, including those related to "this compound," was explored to understand their metabolic fate. This research provides insights into the pharmacokinetics and pharmacodynamics of novel therapeutic agents, crucial for drug development and safety assessments (Sang et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Fluorinated compounds are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluorinated compounds, in general, are known to interact with their targets in a unique manner due to the presence of fluorine, which can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Biochemical Pathways

Fluorinated compounds are known to influence various biological applications, including potential imaging agents .

Pharmacokinetics

It is known that fluorine can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups , which could potentially influence the ADME properties of 1-(5-Fluoro-pyridin-3-yl)-propylamine.

Result of Action

Compounds doped with fluorine are known to have stronger activity and stability, longer half-life, and better bioabsorbability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Biochemische Analyse

Biochemical Properties

1-(5-Fluoro-pyridin-3-yl)-propylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes it interacts with is cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, affecting the enzyme’s catalytic activity . Additionally, this compound can interact with transaminases, which are enzymes that catalyze the transfer of amino groups between amino acids and keto acids . These interactions can result in the formation of new metabolites, altering the metabolic pathways within the cell.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins . These effects on gene expression can have downstream consequences on cellular metabolism, affecting the production and utilization of energy and other metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular processes. Additionally, the compound can activate certain receptors by binding to their ligand-binding domains, triggering downstream signaling pathways that result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade into other products, which can have different biochemical properties and effects on cells . Long-term exposure to the compound can lead to changes in cellular function, such as alterations in cell growth, differentiation, and survival

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, this compound can exhibit toxic or adverse effects, such as organ damage, metabolic disturbances, and behavioral changes . Threshold effects may also be observed, where a certain dosage level is required to elicit a significant biological response . Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and other metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and the levels of specific metabolites . Additionally, this compound can influence the activity of transaminases, altering the balance of amino acids and keto acids within the cell . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters and amino acid transporters . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins . Understanding the transport and distribution of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(5-fluoropyridin-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-2-8(10)6-3-7(9)5-11-4-6/h3-5,8H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNWPQALDVFYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CN=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

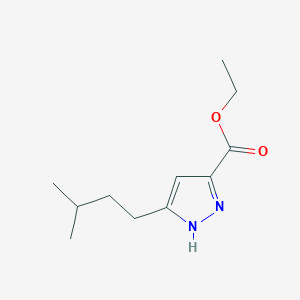

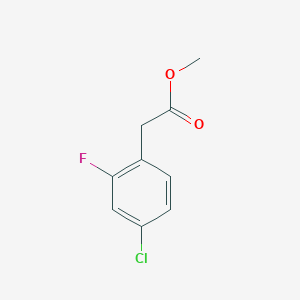

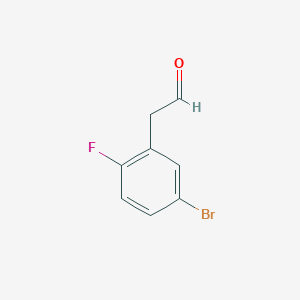

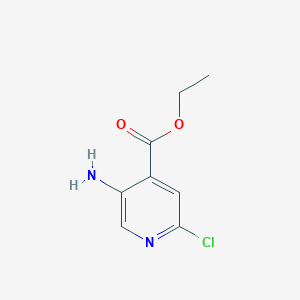

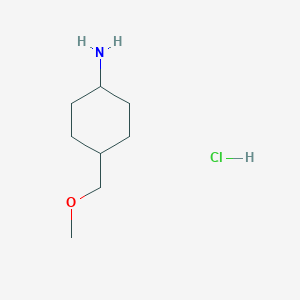

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone](/img/structure/B1398860.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)

![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)